molecular formula C18H20FNO4S B332200 ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate

ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B332200
M. Wt: 365.4 g/mol
InChI Key: XAZQQKGRTFUCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with ethyl, fluorophenoxy, and propanoyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with the desired substituents through a series of reactions, including esterification, amidation, and halogenation. Common reagents used in these reactions include ethyl chloroformate, 4-fluorophenol, and propanoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium

Properties

Molecular Formula

C18H20FNO4S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20FNO4S/c1-5-23-18(22)15-10(2)12(4)25-17(15)20-16(21)11(3)24-14-8-6-13(19)7-9-14/h6-9,11H,5H2,1-4H3,(H,20,21)

InChI Key

XAZQQKGRTFUCAB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC=C(C=C2)F

Origin of Product

United States

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